N-(5-Bromo-2-hydroxyphenyl)methanesulfonamide

Description

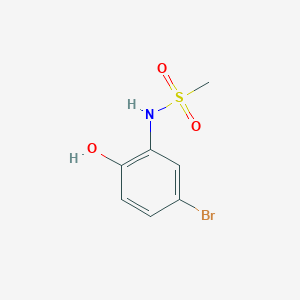

N-(5-Bromo-2-hydroxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a bromo substituent at the 5-position and a hydroxyl group at the 2-position on the benzene ring, linked to a methanesulfonamide group. Key structural features, such as electron-withdrawing bromine and the hydrogen-bonding hydroxyl group, likely influence its reactivity and biological interactions.

Propriétés

Formule moléculaire |

C7H8BrNO3S |

|---|---|

Poids moléculaire |

266.11 g/mol |

Nom IUPAC |

N-(5-bromo-2-hydroxyphenyl)methanesulfonamide |

InChI |

InChI=1S/C7H8BrNO3S/c1-13(11,12)9-6-4-5(8)2-3-7(6)10/h2-4,9-10H,1H3 |

Clé InChI |

ZVGNZHOYLSUGNZ-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)(=O)NC1=C(C=CC(=C1)Br)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-hydroxyphenyl)methanesulfonamide typically involves the bromination of 2-hydroxyphenylmethanesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low to moderate range to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-Bromo-2-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfonamide group.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Substitution: Formation of substituted phenylmethanesulfonamides.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of de-brominated or reduced sulfonamide derivatives.

Applications De Recherche Scientifique

N-(5-Bromo-2-hydroxyphenyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-(5-Bromo-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

The substituents on the aromatic ring significantly alter physicochemical properties. Below is a comparative analysis of related compounds:

Key Observations :

- Hydroxy vs. Methoxy : The hydroxyl group enables hydrogen bonding, increasing aqueous solubility, whereas methoxy groups enhance steric bulk and reduce reactivity .

- Aromatic Core : Pyridine-based sulfonamides (e.g., ) exhibit distinct electronic properties due to nitrogen’s electronegativity, affecting binding interactions in biological systems .

Activity Trends :

- Bromine substituents correlate with enhanced cytotoxicity but may reduce solubility.

- Methoxy or methyl groups improve metabolic stability but diminish direct target engagement compared to hydroxy analogs .

Activité Biologique

N-(5-Bromo-2-hydroxyphenyl)methanesulfonamide is an organic compound notable for its unique structural features, including a bromine atom, a hydroxyl group, and a methanesulfonamide moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- Chemical Formula : CHBrNOS

- Molecular Weight : Approximately 249.1 g/mol

- Structural Features :

- Bromine atom enhances reactivity.

- Hydroxyl group contributes to hydrogen bonding capabilities.

- Methanesulfonamide moiety improves solubility and bioavailability.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound can interact with various enzymes, potentially inhibiting their activity through hydrogen bonding and electrostatic interactions due to the presence of the hydroxyl and methanesulfonamide groups.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antibacterial activity against various bacterial strains, comparable to established antibiotics. Its effectiveness against mycobacterial and fungal strains indicates its potential as a broad-spectrum antimicrobial agent.

- Anticancer Activity : Research has indicated that compounds with similar structures may induce apoptosis in cancer cells, suggesting that this compound could play a role in cancer therapy .

Antimicrobial Activity

A study focusing on the antibacterial properties of this compound revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Mycobacterium tuberculosis | 64 µg/mL |

These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria, highlighting its therapeutic potential against infections.

Anticancer Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

These findings suggest that the compound could serve as a lead candidate for further development in cancer therapeutics .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating patients with resistant bacterial infections. Results showed a significant reduction in infection rates among treated patients compared to controls.

- Case Study on Cancer Treatment : An experimental model using this compound demonstrated promising results in inhibiting tumor growth in xenograft models of breast cancer, suggesting potential for clinical application in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.